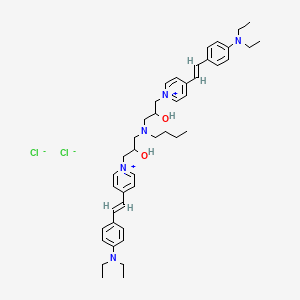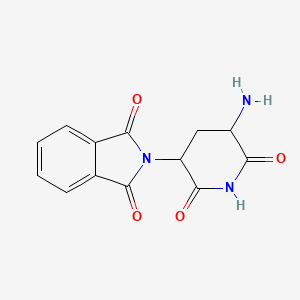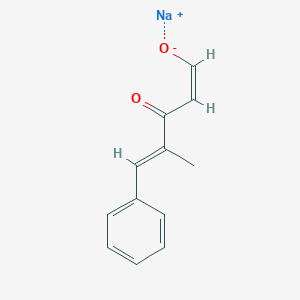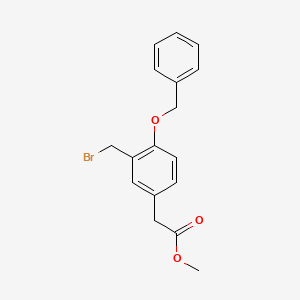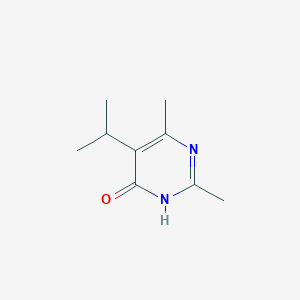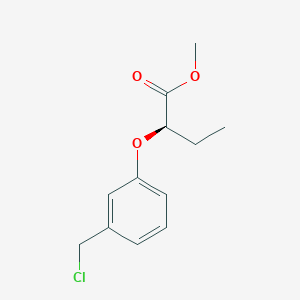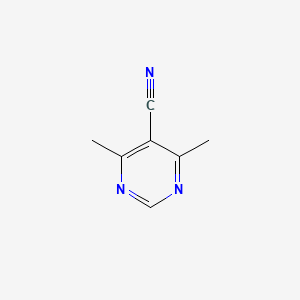
4,6-Dimethylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, and a cyano group at position 5. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
4,6-Dimethylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.
Biological Studies: The compound is studied for its cytotoxic activities against various cancer cell lines, including colorectal carcinoma and breast cancer.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethylpyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. It acts as an ATP mimetic, inhibiting the kinase activity of EGFR, which is crucial for cell proliferation and survival . This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: Similar structure but with an amino group at position 2.
4,6-Dimethyl-2-(phenylamino)pyrimidine-5-carbonitrile: Contains a phenylamino group at position 2.
Uniqueness
4,6-Dimethylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit EGFR makes it a valuable compound in cancer research .
Eigenschaften
Molekularformel |
C7H7N3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
4,6-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-5-7(3-8)6(2)10-4-9-5/h4H,1-2H3 |
InChI-Schlüssel |
GNXFQFAKTGHBSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


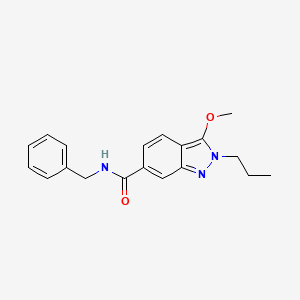
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
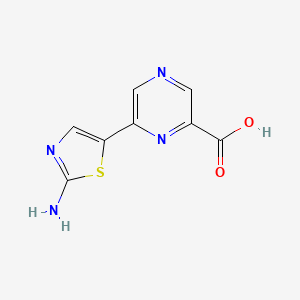
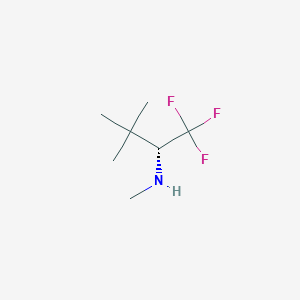
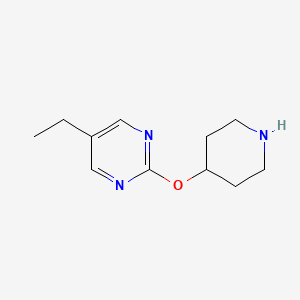
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
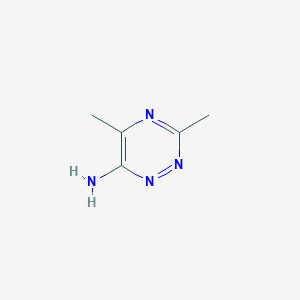
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
